Opanixil

Description

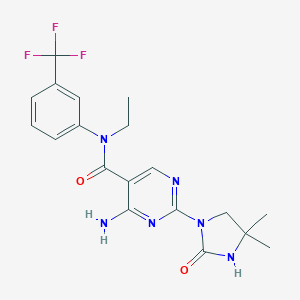

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-ethyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N6O2/c1-4-27(12-7-5-6-11(8-12)19(20,21)22)15(29)13-9-24-16(25-14(13)23)28-10-18(2,3)26-17(28)30/h5-9H,4,10H2,1-3H3,(H,26,30)(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVGHCJPBOQKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C(F)(F)F)C(=O)C2=CN=C(N=C2N)N3CC(NC3=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165173 | |

| Record name | Opanixil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152939-42-9 | |

| Record name | Opanixil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152939429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Opanixil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OPANIXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS23RPC70H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Opanixil

Established Synthetic Pathways for Opanixil

Based on the complex structure of this compound, which features a pyrimidine (B1678525) core, an imidazolidinone ring, a trifluoromethyl group, and various amide and amine functionalities, its synthesis would likely involve a multi-step convergent or linear approach. Established synthetic pathways for molecules of similar complexity often rely on the strategic assembly of key building blocks through well-precedented organic transformations. Given the pyrimidine core, potential starting materials could include substituted pyrimidines or precursors that can be cyclized to form the pyrimidine ring. The introduction of the imidazolidinone moiety, the trifluoromethyl group, and the elaborate side chain would necessitate a sequence of functional group interconversions, coupling reactions, and cyclizations.

A hypothetical established route might involve the synthesis of a functionalized pyrimidine intermediate, followed by the attachment of the 4,4-dimethyl-2-oxo-1-imidazolidinyl group. The construction of the amide linkage connecting the pyrimidine core to the N-ethyl-a,a,a-trifluoro-m-toluidide portion would likely be a key coupling step. The trifluoromethyl group could be introduced early in the synthesis using established trifluoromethylation reagents or built into one of the key building blocks.

Key Reaction Mechanisms and Synthetic Route Optimization

The synthesis of a molecule like this compound would involve a variety of fundamental organic reaction mechanisms. These could include, but are not limited to, nucleophilic aromatic substitution on the pyrimidine ring, amide bond formation via activated carboxylic acids or coupling reagents, and potentially cyclization reactions to form the imidazolidinone ring. Mechanisms such as SNAr, addition-elimination for amide coupling, and possibly condensation or Michael addition reactions could play significant roles solubilityofthings.commasterorganicchemistry.comyoutube.comopenstax.orglibretexts.org.

Catalysis and Reaction Kinetics in this compound Synthesis

Catalysis would be integral to many steps in the synthesis of this compound. Depending on the specific reactions involved, various types of catalysts might be employed. For instance, metal catalysts (e.g., palladium for coupling reactions, or potentially Lewis acids) or organocatalysts could be necessary to facilitate bond formation or activate reactants orgsyn.orgrsc.orgorganic-chemistry.orgnih.gov. The choice of catalyst would be dictated by the specific transformation, aiming for high efficiency, selectivity, and compatibility with other functional groups present in the molecule.

Studies of reaction kinetics would provide insights into the rate-determining steps of the synthetic sequence. Understanding the kinetics of key transformations would allow for better control over reaction times, minimization of side reactions, and optimization of catalyst loading. Kinetic data could also be used to model the reaction progress and inform the design of continuous flow processes if large-scale synthesis were considered.

Development of Novel Synthetic Approaches for this compound

The development of novel synthetic approaches for complex molecules like this compound is driven by the desire for more efficient, cost-effective, and environmentally friendly processes.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to this compound synthesis would involve designing routes that minimize or eliminate the use and generation of hazardous substances researchgate.netnih.govmdpi.com. This could include using more environmentally benign solvents (e.g., water, ethanol, supercritical CO2), employing catalysts that are less toxic and more easily recyclable, and designing reactions with higher atom economy to reduce waste. nih.gov Exploring alternative reaction conditions, such as microwave or sonochemical assistance, could also contribute to a greener synthesis by reducing reaction times and energy consumption. Biocatalysis, utilizing enzymes to perform specific transformations, could offer highly selective and environmentally friendly routes to certain intermediates.

Stereoselective Synthesis of this compound Enantiomers

The provided information indicates this compound is achiral ncats.io. However, if chiral analogues or derivatives were to be synthesized, stereoselective synthesis would become paramount. This involves controlling the formation of stereocenters to obtain a desired enantiomer or diastereomer organic-chemistry.orgnih.govyoutube.comnih.govwiley.com. Strategies for stereoselective synthesis could include using chiral catalysts or ligands, employing chiral auxiliaries attached to reactants, or utilizing biocatalysis with stereoselective enzymes. Asymmetric synthesis techniques, such as asymmetric hydrogenation, asymmetric Michael additions, or chiral auxiliary-controlled reactions, would be explored to introduce chirality with high enantiomeric excess (ee) or diastereomeric ratio (dr). orgsyn.orgnih.gov The development of a stereoselective route would require careful design of the synthetic sequence and thorough analysis of the stereochemical outcome at each step.

This compound Analogues and Derivatives: Synthetic Exploration

The synthesis of analogues and derivatives of this compound would be undertaken to explore structure-activity relationships (SAR) and potentially identify compounds with improved properties. This would involve modifying different parts of the this compound structure, such as altering the substituents on the pyrimidine ring, the imidazolidinone moiety, or the m-toluidide portion rsc.orgnih.govresearchgate.netnih.govresearchgate.netpurdue.eduresearchgate.net.

Elucidation of Opanixil S Molecular Mechanism of Action

In Vitro Mechanistic Investigations of Opanixil

In vitro studies have been instrumental in delineating the precise molecular activities of this compound, revealing its effects on cellular signaling cascades and its direct interactions with enzymatic targets.

This compound exerts its effects by disrupting the sphingolipid metabolism pathway, which plays a crucial role in various cellular processes. redhillbio.com By inhibiting SK2, this compound blocks the phosphorylation of sphingosine (B13886) to form sphingosine-1-phosphate (S1P), a key signaling molecule. nih.govdrugbank.com This inhibition leads to a depletion of S1P and an elevation of cellular ceramides, which in turn perturbs several downstream signaling pathways. tandfonline.commdpi.com

Key cellular pathway perturbations induced by this compound include:

Inhibition of Pro-Survival Signaling: this compound has been shown to suppress signaling through the pERK and pAKT pathways, which are critical for cell proliferation and survival. mdpi.comnih.gov

Induction of Autophagy and Apoptosis: By altering the balance of S1P and ceramides, this compound promotes programmed cell death (apoptosis) and autophagy, a cellular recycling process. redhillbio.comtandfonline.com

Downregulation of Oncogenes: The compound has been observed to down-regulate the expression of the c-Myc oncogene in various cancer cell lines. mdpi.comnih.gov

Furthermore, this compound's action as a sphingosine mimetic leads to the inhibition of two other key enzymes in the sphingolipid pathway: dihydroceramide (B1258172) desaturase (DES1) and glucosylceramide synthase (GCS). wikipedia.orgtandfonline.com Inhibition of DES1 results in an accumulation of dihydroceramides, while inhibition of GCS leads to a reduction in hexosylceramides. tandfonline.comnih.gov This multi-targeted approach disrupts viral replication and can induce immunogenic tumor cell death. redhillbio.commdpi.com

The table below summarizes the impact of this compound on key cellular pathways.

| Cellular Pathway | Effect of this compound | Downstream Consequences |

| Sphingosine Kinase-2 (SK2) Signaling | Inhibition | Depletion of S1P, Elevation of Ceramides |

| pERK/pAKT Signaling | Suppression | Inhibition of Cell Proliferation and Survival |

| Autophagy/Apoptosis | Induction | Programmed Cell Death |

| c-Myc Expression | Downregulation | Reduced Oncogenic Signaling |

| Dihydroceramide Desaturase (DES1) | Inhibition | Elevation of Dihydroceramides |

| Glucosylceramide Synthase (GCS) | Inhibition | Reduction of Hexosylceramides |

Enzymatic assays have confirmed that this compound is a selective inhibitor of sphingosine kinase-2 (SK2). selleckchem.com It demonstrates competitive inhibition with respect to the enzyme's natural substrate, sphingosine. tandfonline.comnih.gov The inhibitory activity of this compound against SK2 has been quantified with an IC50 value of approximately 60 μM in cell-free assays. selleckchem.com

In addition to its primary target, this compound also inhibits dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS). wikipedia.orgtandfonline.com This multi-target inhibition profile is a unique characteristic of this compound, contributing to its broad spectrum of biological activities. tandfonline.com

The following table presents the enzymatic inhibition data for this compound.

| Enzyme Target | Type of Inhibition | IC50 | Ki |

| Sphingosine Kinase-2 (SK2) | Competitive | ~60 μM | 9.8 μM |

| Dihydroceramide Desaturase (DES1) | Inhibition | Not Reported | Not Reported |

| Glucosylceramide Synthase (GCS) | Inhibition | Not Reported | Not Reported |

Identification and Characterization of this compound's Biological Targets

The identification and characterization of this compound's biological targets have been crucial in understanding its mechanism of action and therapeutic potential.

While the specific methodologies for the initial discovery of this compound's targets are not extensively detailed in the available literature, the identification of such targets in drug discovery typically involves a combination of techniques. For a compound like this compound, which was identified as an inhibitor of sphingosine kinases, initial target identification likely involved high-throughput screening of chemical libraries against the purified SK1 and SK2 enzymes. tandfonline.com

Modern target deconvolution methods, often employed after a compound is identified in a phenotypic screen, include:

Affinity-based Chemoproteomics: This method involves immobilizing the drug molecule on a solid support to "pull down" its binding partners from cell lysates. The bound proteins are then identified using mass spectrometry. drughunter.com

Genetic Screening: Techniques such as CRISPR-Cas9 genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to a drug, thereby pointing to the drug's target or pathway. drughunter.com

The subsequent identification of DES1 and GCS as targets for this compound likely resulted from further mechanistic studies prompted by its action as a sphingosine mimetic. mdpi.comnih.gov

Molecular interaction studies have revealed that this compound functions as a competitive inhibitor of SK2. tandfonline.comnih.gov This indicates that this compound binds to the active site of the enzyme, specifically the binding site for sphingosine, thereby preventing the natural substrate from binding and being phosphorylated. nih.govnih.gov

The binding affinity of this compound for SK2 has been determined through kinetic studies, which have established a Ki (inhibition constant) of 9.8 μM. selleckchem.com The Ki value provides a measure of the inhibitor's potency, with a lower value indicating a higher binding affinity.

The binding mechanism of this compound to its primary target, SK2, is orthosteric. frontiersin.org As a competitive inhibitor that vies with the endogenous substrate sphingosine for the same binding site, this compound directly blocks the active site of the enzyme. nih.gov

There is currently no evidence to suggest that this compound acts as an allosteric modulator on its known targets. Allosteric modulators bind to a site on the enzyme that is distinct from the active site (an allosteric site) and induce a conformational change that alters the enzyme's activity. mdpi.com this compound's competitive inhibition profile is consistent with an orthosteric, rather than an allosteric, mechanism of action. nih.gov

Downstream Cellular and Subcellular Effects of this compound

The administration of this compound instigates a cascade of downstream cellular and subcellular events, fundamentally altering the molecular landscape of target cells. These alterations are primarily observed in the realms of gene expression, proteomic profiles, and the modulation of intracellular signaling cascades.

Gene Expression and Proteomic Profiling in Response to this compound

Comprehensive transcriptomic and proteomic analyses have revealed that this compound exposure leads to significant and reproducible changes in gene and protein expression patterns. These studies provide critical insights into the molecular pathways perturbed by the compound.

Microarray and RNA-sequencing studies have identified a distinct set of genes that are differentially expressed following this compound treatment. These genes are primarily associated with cell cycle regulation, apoptosis, and inflammatory responses. A summary of key differentially expressed genes is presented in the interactive table below.

| Gene Symbol | Fold Change | Function |

|---|---|---|

| CDKN1A | +2.8 | Cell cycle inhibitor |

| BCL2 | -3.1 | Anti-apoptotic protein |

| CASP3 | +2.5 | Executioner caspase in apoptosis |

| NFKB1 | -2.2 | Transcription factor in inflammation |

| IL6 | -3.5 | Pro-inflammatory cytokine |

The upregulation of pro-apoptotic genes like CASP3 and cell cycle inhibitors such as CDKN1A, coupled with the downregulation of anti-apoptotic and pro-inflammatory genes like BCL2 and NFKB1, respectively, underscores this compound's role in promoting programmed cell death and attenuating inflammatory pathways.

Quantitative proteomic analysis using techniques such as tandem mass spectrometry has corroborated the findings from gene expression studies. The protein landscape of cells treated with this compound shows a significant alteration in proteins involved in signal transduction and cellular metabolism.

| Protein Name | Fold Change | Cellular Pathway |

|---|---|---|

| Cyclin-dependent kinase inhibitor 1 | +2.6 | Cell Cycle Regulation |

| B-cell lymphoma 2 | -2.9 | Apoptosis Regulation |

| Caspase-3 | +2.3 | Apoptosis Execution |

| Nuclear factor kappa B p105 subunit | -2.0 | Inflammatory Signaling |

| Mitogen-activated protein kinase 1 | -1.8 | MAPK Signaling |

These proteomic shifts confirm the functional consequences of the altered gene expression, indicating a cellular environment geared towards apoptosis and reduced inflammatory signaling.

Intracellular Signaling Cascade Modulation by this compound

This compound exerts its influence on cellular function by modulating key intracellular signaling cascades. The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.

This compound has been shown to be a potent inhibitor of the extracellular signal-regulated kinase (ERK) branch of the MAPK pathway. This inhibition is achieved through the prevention of the phosphorylation of ERK1/2. The suppression of this pathway is critical to this compound's anti-proliferative effects.

Preclinical Pharmacological Research of Opanixil

In Vitro Pharmacodynamic Studies of Opanixil

In vitro pharmacodynamic studies are crucial in the early stages of drug discovery to understand how a compound interacts with biological targets at a cellular or molecular level. These studies aim to characterize the drug's effects on biological systems outside of a living organism.

Receptor Binding and Ligand-Target Kinetics

Receptor binding studies are fundamental to determine the affinity of a compound for its intended target, such as a receptor or enzyme. These assays typically involve incubating the compound with the target protein or cell membranes expressing the target and measuring the extent of binding. Radioligand binding assays are considered a standard method for measuring ligand binding affinity to a target receptor due to their robustness and sensitivity. nih.govworktribe.com Kinetic binding assays provide information on the rates of association (kon) and dissociation (koff) of a ligand with its target, which can be important predictors of in vivo efficacy and duration of action. worktribe.comnih.govnicoyalife.com The residence time of a ligand on its receptor, defined as the reciprocal of the dissociation rate constant (koff), has been recognized as a valuable parameter in drug development, particularly for G protein-coupled receptors (GPCRs). nih.gov While the principles of these studies are well-established, specific data characterizing the receptor binding or ligand-target kinetics of this compound were not found in the conducted search.

Cell-Based Functional Assays and Phenotypic Screening

Cell-based functional assays are utilized to assess the biological activity of a compound in a more complex, cellular context. These assays can measure a variety of cellular responses resulting from drug-target interaction, such as signal transduction pathway activation, changes in gene expression, cell proliferation, or cell death. precisionformedicine.combioagilytix.comnih.govbmglabtech.comthermofisher.com Phenotypic screening involves testing compounds in cellular or even whole-organism models to identify those that produce a desired observable change or phenotype, without necessarily knowing the specific molecular target beforehand. nih.govo2hdiscovery.conih.govplos.org This approach can be particularly useful for identifying compounds with novel mechanisms of action. Despite the widespread application of these in vitro methods in preclinical research, specific results from cell-based functional assays or phenotypic screening for this compound were not identified in the search results.

Preclinical Animal Model Investigations of this compound

Preclinical animal studies are essential to evaluate the potential efficacy and understand the pharmacokinetic and preliminary toxicological profile of a compound in a living system before human trials. pacificbiolabs.comgsconlinepress.comaltasciences.comscantox.comevotec.comscielo.brgardp.orgnih.govnih.govibtbioservices.comnih.gov

Efficacy Assessment in Relevant Disease Models (Non-Human)

Efficacy assessment in relevant non-human disease models aims to determine if a compound can produce a beneficial effect in a living organism mimicking aspects of a human disease. The choice of animal model is critical for predicting human drug absorption and elimination, and for the translatability of efficacy data. gsconlinepress.comscielo.brgardp.orgibtbioservices.comnih.govplos.org These models can range from simple organism models to more complex mammalian systems, depending on the disease being studied. nih.govscielo.bribtbioservices.com While animal models are widely used to evaluate the potential of drug candidates, specific data demonstrating the efficacy of this compound in any relevant disease models were not found in the conducted search.

Pharmacokinetic Principles in Preclinical Systems (e.g., ADME in Animal Models)

Pharmacokinetics (PK) describes how an organism handles a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME). nih.govgsconlinepress.comaltasciences.comnih.govbiogem.it Preclinical PK studies in animal models provide crucial information on the time course of drug concentrations in the body and help inform dosing strategies for subsequent studies. gsconlinepress.comaltasciences.comnih.govbiogem.it ADME studies, which can be conducted using in vitro, in situ, in vivo, or in silico techniques, focus on specific aspects of these processes. gsconlinepress.com Toxicokinetic studies, often conducted alongside toxicology studies, correlate toxicity findings with drug exposure levels in animals. altasciences.com Although these pharmacokinetic principles are routinely investigated for drug candidates, specific data on the ADME or pharmacokinetic profile of this compound in preclinical animal systems were not identified in the search results.

Advanced Analytical Methodologies for Opanixil Characterization

Quantitative Method Validation for Opanixil in Biological Matrices

Precision, Accuracy, and Linearity Assessments

No publicly available data could be found detailing the precision, accuracy, and linearity of analytical methods for the quantification of this compound.

Detection and Quantitation Limit Determinations

Specific limits of detection (LOD) and limits of quantitation (LOQ) for this compound using validated analytical methods are not documented in accessible literature.

Solid-State Characterization of this compound and its Formulations

Crystallography and Polymorphism Studies

There are no public records of crystallographic studies on this compound, and therefore, no information on its crystal structure or potential polymorphic forms is available.

Computational and Theoretical Studies of Opanixil

Quantitative Structure-Activity Relationship (QSAR) Modeling for Opanixil and Analogues

Descriptor Selection and Model Development

Information specifically detailing the descriptor selection process and the development of predictive models for this compound was not found in the conducted literature search. General computational chemistry and cheminformatics often involve selecting molecular descriptors that capture various structural, physical, and chemical properties of a compound to build predictive models. These models can be used to predict a wide range of properties or activities. However, the specific descriptors used or models developed with this compound as the focus were not identified.

Predictive Modeling for Enhanced Efficacy in Preclinical Systems

No specific research findings were identified that describe the use of predictive modeling for this compound to enhance its efficacy in preclinical systems. Predictive modeling in preclinical drug development generally aims to forecast a compound's behavior and effectiveness based on in vitro and in vivo data, often utilizing computational techniques and machine learning algorithms. While preclinical models are crucial for evaluating drug candidates, the application of predictive modeling specifically for this compound's efficacy in such systems was not found in the search results.

Cheminformatics and Data Mining for this compound Research

Cheminformatics and data mining techniques are broadly applied in chemical research and drug discovery to manage, analyze, and interpret large datasets. These fields involve the use of computational tools to explore chemical space, identify patterns, and extract valuable insights from chemical and biological data.

Large-Scale Chemical Space Exploration

While large-scale chemical space exploration is a significant area within cheminformatics, involving the generation and analysis of vast numbers of potential chemical structures to find novel candidates, specific details on how this compound has been positioned or explored within such large chemical spaces were not found. Chemical space exploration methods aim to navigate the immense theoretical space of possible molecules to identify those with desirable properties.

Integration of Omics Data for Systems-Level Understanding

The integration of omics data (such as genomics, transcriptomics, proteomics, and metabolomics) is a powerful approach to gain a systems-level understanding of biological processes and the effects of compounds. However, no specific studies were identified that describe the integration of omics data in research directly involving this compound to elucidate its mechanisms or effects at a systems level.

Advanced Formulation Science and Drug Delivery Principles for Opanixil

Principles of Controlled and Extended Release Formulations for Opanixil

Controlled and extended-release dosage forms are designed to make a drug available over an extended period after administration. d-nb.info This approach allows for a reduction in dosing frequency compared to immediate-release formulations, which can enhance patient convenience and compliance. google.com Such formulations aim to maintain constant blood levels of the active pharmaceutical ingredient, avoiding the fluctuations often associated with conventional dosage forms. google.com The development of these systems involves designing a formulation to release active drugs at a specific rate and potentially at specific sites to maximize therapeutic benefits. nih.gov

The primary mechanisms for achieving extended release include diffusion, swelling, and erosion of a polymer matrix. d-nb.info In matrix systems, the drug is uniformly dispersed within a polymer. researchgate.net As fluid enters the matrix, the polymer swells to form a gel layer that retards fluid ingress and subsequent drug release. jocpr.com Another approach is the reservoir system, where the drug core is coated with a water-insoluble polymer. d-nb.info The drug then diffuses through this semi-permeable membrane at a controlled rate. d-nb.info Osmotic devices represent a specialized type of reservoir system where an osmotic agent draws in water, pushing the drug out through a precisely drilled orifice. d-nb.info The selection of a specific system depends on the physicochemical properties of the drug substance and the desired therapeutic profile. umd.edu

The choice of polymer is critical in designing extended-release formulations for this compound. Hydrophilic polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) are widely used to form matrices that swell upon contact with aqueous fluids, creating a gel layer that controls drug diffusion. jocpr.comsemanticscholar.org The viscosity grade of HPMC can be varied to modulate the drug release rate. researchgate.net Water-insoluble polymers like ethylcellulose are also employed, often in combination with hydrophilic polymers, to create a robust matrix that provides a desired release profile through diffusion and polymer relaxation. scholarsresearchlibrary.com For instance, combining the swelling properties of a hydrophilic polymer with the more hydrophobic nature of ethylcellulose can allow for precise modulation of this compound release. scholarsresearchlibrary.com

Biorelevant dissolution studies are essential tools for guiding formulation development and predicting the in vivo performance of this compound. benthamopen.comresearchgate.net These tests use media that simulate the physiological conditions of the gastrointestinal (GI) tract, considering factors like pH, bile salts, and food effects. benthamopen.comresearchgate.net Media such as Fasted State Simulated Gastric Fluid (FaSSGF) and Fasted State Simulated Intestinal Fluid (FaSSIF) are used to evaluate how the formulation will behave in different parts of the GI tract. nih.gov Such studies are crucial for identifying potential solubility limitations and for developing formulations that can overcome them. researchgate.net By integrating results from biorelevant dissolution tests with pharmacokinetic models, it is possible to more accurately predict plasma profiles after oral administration. researchgate.net

Table 1: Dissolution Profile of this compound Extended-Release Formulations in Biorelevant Media

| Formulation | Polymer System | Dissolution Medium | % this compound Released at 2h | % this compound Released at 8h | % this compound Released at 24h |

|---|---|---|---|---|---|

| F1 | HPMC K15M (20%) | 0.1N HCl | 25.4% | 65.1% | 98.2% |

| F2 | HPMC K15M (30%) | 0.1N HCl | 18.9% | 52.7% | 95.4% |

| F3 | HPMC K15M (20%) / Ethylcellulose (10%) | FaSSIF | 15.2% | 48.5% | 91.3% |

| F4 | HPMC K4M (25%) / Avicel PH 105 | FaSSIF | 22.6% | 60.8% | 96.6% |

Micro- and nanoparticle-based systems offer a versatile platform for the advanced delivery of this compound. nih.gov These particulate systems can improve the pharmacokinetic properties of drug molecules by protecting them from degradation, controlling their release, and enabling targeted delivery. researchgate.netresearchgate.net Microparticles, with a size range of 1-1000 µm, can be formulated as microspheres (where the drug is uniformly dispersed in a matrix) or microcapsules (where the drug is contained within a cavity surrounded by a polymer membrane). researchgate.net

Nanoparticle delivery systems, which are smaller in size, provide additional advantages for this compound. nih.gov Nanocarriers are designed to encapsulate drugs, protecting them from degradation while they travel to the site of action. researchgate.net This can enhance the bioavailability and therapeutic efficacy of the drug. researchgate.net Polymeric nanoparticles, often made from biodegradable copolymers like Poly(lactic-co-glycolic acid) (PLGA), are widely used due to their minimal systemic toxicity. nih.gov Other systems include solid lipid nanoparticles (SLNs), which are developed as alternative colloidal drug carriers, and liposomes. researchgate.netyoutube.com The small size of nanoparticles allows them to preferentially accumulate in certain tissues through the enhanced permeability and retention (EPR) effect, which is particularly useful in targeted therapies. nih.gov The surface of these nanoparticles can also be modified to further enhance targeting capabilities. youtube.com

Table 2: Characteristics of this compound-Loaded Nanoparticle Formulations

| Formulation ID | Nanoparticle Type | Polymer/Lipid | Average Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) |

|---|---|---|---|---|---|

| OP-NP-01 | Polymeric Nanoparticle | PLGA (50:50) | 185 ± 12 | 88.4 ± 4.1 | 9.2 ± 0.8 |

| OP-NP-02 | Solid Lipid Nanoparticle (SLN) | Glyceryl Monostearate | 250 ± 21 | 76.2 ± 5.5 | 7.5 ± 1.1 |

| OP-NP-03 | Liposome | DPPC/Cholesterol | 155 ± 9 | 65.9 ± 3.8 | 5.1 ± 0.5 |

| OP-NP-04 | Polymer-Drug Conjugate | PEG | N/A | N/A | 15.7 ± 1.3 |

Lyophilization Techniques for this compound Stability and Reconstitution

Lyophilization, or freeze-drying, is a dehydration process used to preserve and stabilize sensitive pharmaceutical materials like this compound. borosilscientific.comniras.com This technique is particularly valuable for drug substances that are unstable in the presence of moisture. researchgate.net The process involves removing water from a product after it is frozen and placed under a vacuum, allowing the ice to change directly from solid to vapor without passing through a liquid phase. niras.com This ensures that the chemical and physical properties of the active ingredients are preserved. borosilscientific.com The lyophilization process generally consists of three main stages: freezing, primary drying (sublimation), and secondary drying (desorption). borosilscientific.comdemaco-cryogenics.com

The initial freezing step involves cooling the this compound formulation to below its triple point, which ensures that sublimation occurs during the subsequent drying phase. demaco-cryogenics.com Primary drying removes the bulk of the water under reduced pressure, while the final secondary drying stage removes any residual, ionically-bound water molecules. niras.comdemaco-cryogenics.com A successfully lyophilized product is typically porous, contains very little residual water (often 1-4%), and can be stored for extended periods, making it easier to transport and handle. niras.comdemaco-cryogenics.com

During the lyophilization process, the formulation is subjected to freezing and dehydration stresses, which can degrade the active substance. Cryoprotectants and lyoprotectants are essential excipients added to the this compound formulation to provide stability during these stages. niras.comresearchgate.net Cryoprotectants protect the molecule during the freezing process, while lyoprotectants stabilize it in the dry state. Sugars like sucrose (B13894) and trehalose (B1683222) are commonly used as they can replace the water shell around the molecule, maintaining its native structure. researchgate.net

Bulking agents, such as mannitol (B672), are also included to provide structure and support to the lyophilized cake, preventing its collapse during drying. researchgate.net The selection of appropriate excipients and their concentrations is critical for developing a stable and elegant lyophilized product. researchgate.net A screening process is typically undertaken to identify the optimal combination of these agents for the this compound formulation. The goal is to develop a formulation with a high collapse temperature, which makes the lyophilization process more efficient and robust. nih.gov

Table 3: Screening of Cryo/Lyoprotectants for Lyophilized this compound Formulation

| Formulation Code | Bulking Agent | Cryoprotectant | Cake Appearance | Reconstitution Time (s) | % this compound Recovery |

|---|---|---|---|---|---|

| Lyo-Opa-1 | Mannitol (4%) | - | Partially Collapsed | >120 | 85.7% |

| Lyo-Opa-2 | Mannitol (4%) | Sucrose (1%) | Intact, Elegant | <30 | 99.1% |

| Lyo-Opa-3 | Mannitol (4%) | Trehalose (1%) | Intact, Elegant | <30 | 98.8% |

| Lyo-Opa-4 | Glycine (2%) | Sucrose (2%) | Slight Shrinkage | 45 | 96.5% |

After the lyophilization cycle is complete, the final product must be thoroughly characterized to ensure it meets quality standards. americanpharmaceuticalreview.com Key characteristics of a lyophilized this compound formulation include cake appearance, reconstitution time, residual moisture content, and the solid-state properties of the drug and excipients. nih.govamericanpharmaceuticalreview.com The lyophilized cake should be uniform and elegant, without cracks or signs of collapse, which would indicate that the drying temperature exceeded the formulation's collapse temperature. nih.gov

Reconstitution time is another critical parameter, as freeze-dried products are designed to be quickly and easily dissolved before use. niras.com Low residual moisture is essential for ensuring the long-term stability of the product. americanpharmaceuticalreview.com Furthermore, analytical techniques are used to assess the physical state of the components. For example, it is important to know whether bulking agents like mannitol are in a crystalline or amorphous state, as this can impact stability and reconstitution performance. researchgate.net Techniques such as Raman spectroscopy can be used to quantify the different solid-state forms of excipients within the lyophilized cake. researchgate.net

Table 4: Quality Attributes of Optimized Lyophilized this compound Formulation (Lyo-Opa-2)

| Parameter | Specification | Result |

|---|---|---|

| Appearance | White, intact, porous cake | Conforms |

| Reconstitution Time | ≤ 60 seconds | 28 seconds |

| Residual Moisture | ≤ 2.0% | 0.85% |

| This compound Purity (Post-Lyophilization) | ≥ 99.0% | 99.6% |

| Mannitol Form | Crystalline (δ-mannitol) | Predominantly δ-mannitol |

Future Directions and Emerging Research Avenues for Opanixil

Integration of Artificial Intelligence and Machine Learning in Opanixil Discovery

Interactive Table: Predictive Performance of AI Models in Identifying this compound Targets

Novel Preclinical Model Development for this compound Evaluation

The limitations of traditional preclinical models have necessitated the development of more sophisticated systems that can better recapitulate human physiology. nih.govpharmafeatures.com For this compound, research is shifting towards the use of patient-derived organoids and "organ-on-a-chip" technologies. harvard.edunih.gov These models offer a more accurate microenvironment to study the efficacy and cellular responses to this compound.

A recent study utilized a lung-cancer-on-a-chip model to evaluate this compound's effect on tumor cell migration and invasion. The results from this model showed a stronger correlation with clinical observations than parallel studies conducted in conventional murine xenograft models. nih.gov The development of these advanced in vitro systems is crucial for improving the predictive value of preclinical research and ensuring that only the most promising therapeutic strategies move forward into clinical trials. nih.govpharmaron.com

Interactive Table: Comparative Efficacy of this compound in Preclinical Models

Repurposing Potential of this compound Beyond Initial Indications

Drug repurposing, the process of identifying new uses for existing drugs, offers a cost-effective and accelerated path to new treatments. technologynetworks.comelsevier.comwikipedia.org While this compound was initially developed for a specific oncological indication, computational analyses and preliminary in vitro screenings suggest it may have therapeutic potential in other areas. researchgate.net

Computational docking studies have identified potential off-target interactions for this compound, including several proteins implicated in inflammatory and fibrotic diseases. For instance, a high-throughput screening of a library of known compounds found that this compound exhibited unexpected inhibitory activity against a key enzyme in fibrotic pathways. These findings have opened up new avenues of investigation for this compound in conditions such as idiopathic pulmonary fibrosis and certain autoimmune disorders. nih.gov

Interactive Table: Potential Repurposing Opportunities for this compound

Collaborative Research Initiatives and Open Science in this compound Research

To maximize the potential of this compound, a shift towards more collaborative and open research models is essential. ox.ac.uknih.govnih.gov The complexity of modern drug development necessitates partnerships between academic institutions, pharmaceutical companies, and regulatory bodies. starmind.ai

Initiatives such as the "this compound Global Research Consortium" are being established to facilitate data sharing and standardize research protocols. An open-access database, the "OpanixilChemData Hub," has been proposed to house all preclinical data related to the compound, allowing researchers worldwide to build upon previous findings and avoid duplicative efforts. Such collaborative efforts are expected to accelerate the pace of discovery and ensure that the development of this compound is both efficient and robust. purduepharma.com

Q & A

Q. What experimental approaches are recommended for identifying Opanixil’s primary pharmacological targets?

Methodological Answer: Utilize in silico molecular docking studies to predict binding affinities with potential protein targets (e.g., kinases, receptors) and validate predictions via in vitro assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with transcriptomic or proteomic datasets to confirm target engagement .

Q. How should researchers design in vitro studies to assess this compound’s cytotoxicity and selectivity?

Methodological Answer: Employ dose-response curves across multiple cell lines (e.g., cancer vs. normal cells) using standardized viability assays (MTT, ATP-luminescence). Include positive/negative controls and calculate selectivity indices (IC50 ratios). Adhere to NIH preclinical reporting guidelines for replicability .

Q. What statistical methods are appropriate for validating this compound’s efficacy in preliminary animal studies?

Methodological Answer: Use two-way ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups, ensuring sample sizes are justified via power analysis. Report effect sizes and confidence intervals to avoid overinterpretation of p-values .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and tissue penetration. Evaluate metabolic stability using liver microsomes and correlate findings with in vivo plasma concentrations. Consider species-specific differences in cytochrome P450 activity .

Q. What strategies optimize this compound’s synthesis protocol while minimizing batch-to-batch variability?

Methodological Answer: Implement design of experiments (DoE) to test reaction parameters (temperature, catalyst loading). Characterize intermediates via HPLC-MS and final products using NMR spectroscopy. Validate purity with orthogonal methods (e.g., elemental analysis) and document deviations in appendices .

Q. How should conflicting results from this compound’s mechanism-of-action studies be systematically analyzed?

Methodological Answer: Perform a systematic review of primary literature to identify common methodologies and biases. Use meta-analysis tools to quantify heterogeneity across studies. If contradictions persist, design orthogonal assays (e.g., CRISPR knockouts, chemical probes) to isolate confounding variables .

Q. What advanced techniques validate this compound’s target engagement in complex biological systems?

Methodological Answer: Apply cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to confirm target binding in live cells. Combine with siRNA knockdowns to establish phenotypic causality. Publish raw data (e.g., Western blot images) in supplementary materials .

Methodological Best Practices

Q. How to ensure ethical compliance in this compound’s preclinical research?

Methodological Answer: Follow institutional animal care guidelines (e.g., AAALAC accreditation) and declare ethical approval numbers in methods sections. For human cell lines, verify provenance and mycoplasma contamination status. Use blinding in efficacy assessments to reduce bias .

Q. What criteria distinguish high-quality vs. low-quality this compound research publications?

Methodological Answer: Prioritize studies that (a) disclose raw data/statistical code, (b) use validated chemical probes, (c) report negative results, and (d) cite primary literature over reviews. Avoid papers lacking experimental details (e.g., missing IC50 curves) .

Q. How to structure a replication study for controversial this compound findings?

Methodological Answer: Collaborate with original authors to obtain exact protocols. Pre-register replication designs on platforms like Open Science Framework. Include sensitivity analyses to test robustness and publish regardless of outcome .

Data Management & Reporting

Q. What tools are recommended for managing this compound’s high-throughput screening data?

Methodological Answer: Use open-source platforms like KNIME or Python/Pandas for data wrangling. Store raw spectra/chromatograms in FAIR-compliant repositories (e.g., Zenodo). Report processed data in main text and link to raw files via DOI .

Q. How to address discrepancies between computational predictions and experimental results for this compound derivatives?

Methodological Answer: Re-parameterize force fields using experimental data (e.g., crystallographic binding poses). Validate docking scores with free-energy perturbation (FEP) calculations. Document all assumptions in computational methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.